Methyl 3-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate, also known as IN04 [], is a chemical compound investigated for its potential use in bone loss treatment []. Its role in scientific research stems from its potential to inhibit LRRK1, a promising target for developing new anti-resorptive drugs for osteoporosis and osteoporotic fractures [].
Research suggests that Methyl 3-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate inhibits LRRK1 by binding to the active site of its kinase domain, not the ROC domain []. This interaction was found to be similar to how ATP binds to homologous kinases, suggesting a competitive inhibition mechanism []. Molecular docking studies have identified potential binding poses involving hydrogen bonds and a salt bridge between the compound and the LRRK1 kinase domain [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: